molecular formula C21H17N3O3S B11294397 N-(3-methylphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(3-methylphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11294397
M. Wt: 391.4 g/mol
InChI Key: MOFGSWKJBDHSFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling with thiophene: The oxadiazole intermediate is then coupled with a thiophene derivative using a palladium-catalyzed cross-coupling reaction.

    Acylation: The final step involves the acylation of the intermediate with 3-methylphenyl acetic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

N-(3-methylphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methylphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

N-(3-methylphenyl)-2-[2-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

InChI

InChI=1S/C21H17N3O3S/c1-14-6-4-7-15(12-14)22-19(25)13-26-17-9-3-2-8-16(17)20-23-21(27-24-20)18-10-5-11-28-18/h2-12H,13H2,1H3,(H,22,25)

InChI Key

MOFGSWKJBDHSFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.